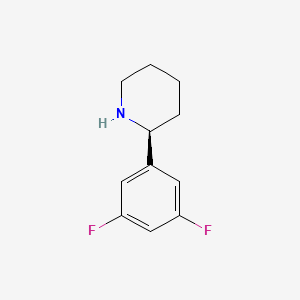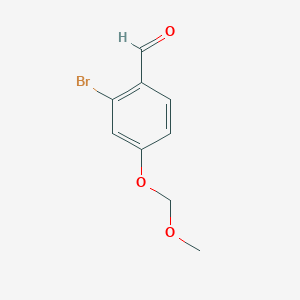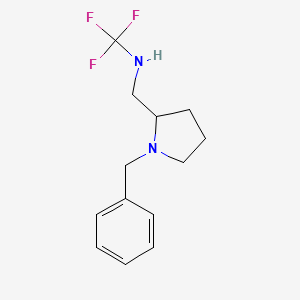
N-((1-benzylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-benzylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine is a compound that features a pyrrolidine ring, a benzyl group, and a trifluoromethyl group. The presence of these functional groups makes it an interesting molecule for various applications in medicinal chemistry and drug discovery. The pyrrolidine ring is known for its versatility and is widely used in the synthesis of biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine typically involves the reaction of a benzylpyrrolidine derivative with a trifluoromethylating agent. One common method is to react N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with a nitrovinyl substrate in the presence of a catalytic amount of trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-benzylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the benzyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-((1-benzylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of trifluoromethyl groups on biological activity.
Industry: The compound can be used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of N-((1-benzylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets. The pyrrolidine ring and the trifluoromethyl group can interact with proteins and enzymes, affecting their activity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1-benzylpyrrolidin-2-yl)methyl)ethanamine: Similar structure but lacks the trifluoromethyl group.
N-((1-benzylpyrrolidin-2-yl)methyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide: Contains an additional hydroxymethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-((1-benzylpyrrolidin-2-yl)methyl)-1,1,1-trifluoromethanamine makes it unique compared to similar compounds. This group can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable molecule in drug discovery .
Propriétés
Formule moléculaire |
C13H17F3N2 |
|---|---|
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
N-[(1-benzylpyrrolidin-2-yl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)17-9-12-7-4-8-18(12)10-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2 |
Clé InChI |
JAIUYEJHEBGPHO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=C2)CNC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


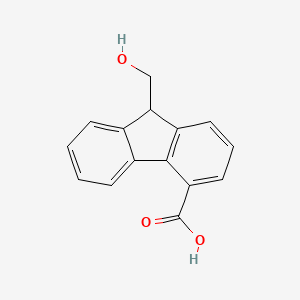
![7-ethoxy-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13973429.png)

![8H-Indeno[1,2-d]isoxazole](/img/structure/B13973435.png)
![1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13973446.png)
![1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone](/img/structure/B13973450.png)
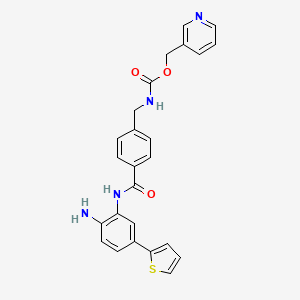


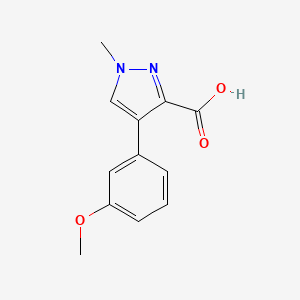
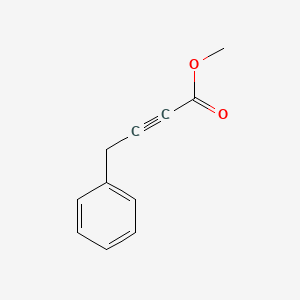
![3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine](/img/structure/B13973474.png)
